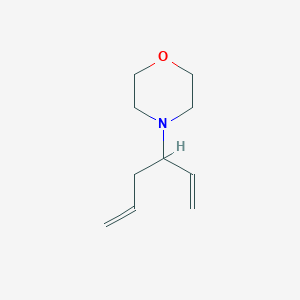
4-(Hexa-1,5-dien-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexa-1,5-dien-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a hexa-1,5-dien-3-yl group. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis . The addition of the hexa-1,5-dien-3-yl group introduces a conjugated diene system, which can participate in various chemical reactions, enhancing the compound’s utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hexa-1,5-dien-3-yl)morpholine typically involves the reaction of morpholine with a suitable hexa-1,5-dien-3-yl precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with a hexa-1,5-dien-3-yl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution .
Industrial Production Methods: Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by subsequent functionalization steps to introduce the desired substituents
Análisis De Reacciones Químicas
Types of Reactions: 4-(Hexa-1,5-dien-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds in the diene system can be reduced to form saturated derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the double bonds.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(Hexa-1,5-dien-3-yl)morpholine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Hexa-1,5-dien-3-yl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The conjugated diene system can participate in pericyclic reactions, such as the Diels-Alder reaction, which can be utilized in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
Tetrahydrofuran (THF): A five-membered ether ring, which shares the ether functionality but lacks the amine group.
Uniqueness: 4-(Hexa-1,5-dien-3-yl)morpholine is unique due to the presence of both the morpholine ring and the conjugated diene system. This combination allows it to participate in a wider range of chemical reactions compared to its parent compound, morpholine, and other similar heterocycles .
Propiedades
Número CAS |
88348-89-4 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
4-hexa-1,5-dien-3-ylmorpholine |
InChI |
InChI=1S/C10H17NO/c1-3-5-10(4-2)11-6-8-12-9-7-11/h3-4,10H,1-2,5-9H2 |
Clave InChI |
PREDKBKPGYIBJX-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C=C)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)


![1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one](/img/structure/B14379431.png)
![1-(4-Butoxyphenyl)-2-[di(propan-2-yl)amino]ethan-1-one](/img/structure/B14379434.png)
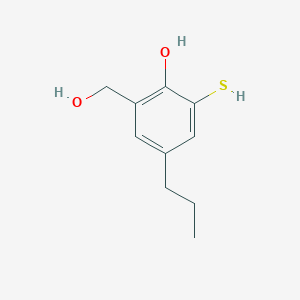
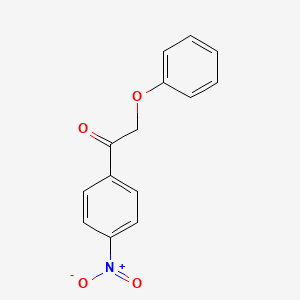

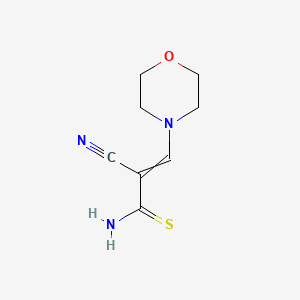
![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)
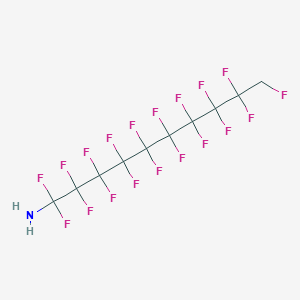
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
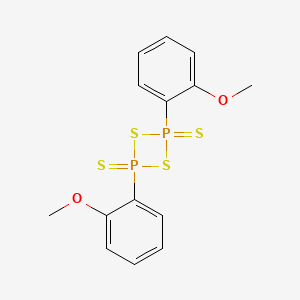
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
